molecular formula C9H15N3 B2787969 N-(4-aminobutyl)pyridin-2-amine CAS No. 92992-91-1

N-(4-aminobutyl)pyridin-2-amine

Cat. No. B2787969
M. Wt: 165.24
InChI Key: RAJSAPSERUGCBT-UHFFFAOYSA-N
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Patent
US06458814B1

Procedure details

Crude 2-[[4-(tert-butoxycarbonyl)amino-1-butyl]amino]pyridine (3.13 mmole) was treated with TFA (10 mL) in CH2Cl2 (10 mL). After 2 hr the mixture was concentrated under reduced pressure. The residue was taken up in 1.0 N NaOH (20 mL) and extracted with CHCl3 (4×50 mL). The combined organic extracts were dried over MgSO4, filtered, and concentrated under reduced pressure to give the title compound (122 mg, 24%) as a yellow oil: MS (ES) m/e 166 (M+H)+.
Name
2-[[4-(tert-butoxycarbonyl)amino-1-butyl]amino]pyridine
Quantity
3.13 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
2-[[4-(tert-butoxycarbonyl)amino-1-butyl]amino]pyridine
Quantity
3.13 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCCNC1=NC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 2 hr the mixture was concentrated under reduced pressure
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCCCCNC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 122 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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